molecular formula C20H16BrNO4 B11088458 9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione

9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione

Cat. No.: B11088458
M. Wt: 414.2 g/mol
InChI Key: VSGCQSGNTQDAMN-UHFFFAOYSA-N
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Description

9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is a complex organic compound that belongs to the class of chromeno[3,4-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine, methyl, and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a brominated phenyl derivative, the compound can be synthesized through a series of reactions involving methylation, cyclization, and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and phenyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-bromo-1-methyl-3-phenyl-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione
  • 9-chloro-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione
  • 9-bromo-1-methyl-3-(4-methoxyphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione

Uniqueness

The presence of the bromine atom and the specific arrangement of methyl and phenyl groups in 9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione distinguishes it from similar compounds. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H16BrNO4

Molecular Weight

414.2 g/mol

IUPAC Name

9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-1H-chromeno[3,4-c]pyridine-2,4,5-trione

InChI

InChI=1S/C20H16BrNO4/c1-10-3-6-13(7-4-10)22-18(23)11(2)16-14-9-12(21)5-8-15(14)26-20(25)17(16)19(22)24/h3-9,11,16-17H,1-2H3

InChI Key

VSGCQSGNTQDAMN-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(=O)N(C1=O)C3=CC=C(C=C3)C)C(=O)OC4=C2C=C(C=C4)Br

Origin of Product

United States

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